molecular formula C10H14NP B14371251 1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine CAS No. 89996-84-9

1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine

Cat. No.: B14371251
CAS No.: 89996-84-9
M. Wt: 179.20 g/mol
InChI Key: LRABIYQTLVEESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine is an organic compound that features a phenyl group attached to a methanimine moiety, which is further substituted with a phosphanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine typically involves the reaction of a phenyl-substituted methanimine with a phosphanyl reagent. One common method is the reaction of phenylmethanimine with isopropylphosphane under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal centers, influencing the reactivity and stability of the compound. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with biological molecules.

Comparison with Similar Compounds

    Phenylmethanimine: Lacks the phosphanyl group, resulting in different reactivity and applications.

    Isopropylphosphane: Does not contain the imine group, limiting its use in certain reactions.

    Phosphine oxides: Oxidized derivatives with distinct chemical properties.

Uniqueness: 1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine is unique due to the presence of both the imine and phosphanyl groups, allowing it to participate in a wide range of chemical reactions and making it versatile for various applications.

Properties

CAS No.

89996-84-9

Molecular Formula

C10H14NP

Molecular Weight

179.20 g/mol

IUPAC Name

phenyl(propan-2-ylphosphanyl)methanimine

InChI

InChI=1S/C10H14NP/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8,11-12H,1-2H3

InChI Key

LRABIYQTLVEESF-UHFFFAOYSA-N

Canonical SMILES

CC(C)PC(=N)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.